molecular formula C36H68NO13P B12799761 D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2(R),3(R))- CAS No. 125034-33-5

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2(R),3(R))-

Cat. No.: B12799761
CAS No.: 125034-33-5
M. Wt: 753.9 g/mol
InChI Key: YJVJDHHUSFFAQO-NDZURMGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- is a complex organic compound that belongs to the class of glucose derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- typically involves multiple steps, starting from D-glucose. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucose are protected using suitable protecting groups to prevent unwanted reactions during subsequent steps.

    Deoxygenation: The 2-position hydroxyl group is selectively deoxygenated to form the 2-deoxy derivative.

    Amidation: The 2-deoxy derivative is reacted with 3-hydroxy-1-oxotetradecanoic acid to form the corresponding amide.

    Phosphorylation: The 4-position hydroxyl group is phosphorylated using a suitable phosphorylating agent to introduce the dihydrogen phosphate group.

    Acetylation: The 3-position hydroxyl group is acetylated using acetic anhydride to form the acetyloxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl and acetyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the development of novel materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions. For example, the phosphate group can be involved in phosphorylation reactions, while the acetyloxy group can be involved in acetylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: The parent compound, which lacks the additional functional groups present in the derivative.

    2-Deoxy-D-Glucose: A simpler derivative that lacks the phosphate and acetyloxy groups.

    Glucose-6-Phosphate: A phosphorylated derivative of glucose.

Uniqueness

The uniqueness of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-(acetyloxy)tetradecanoate), (2®,3®)- lies in its complex structure, which combines multiple functional groups. This complexity allows it to participate in a wide range of chemical and biological reactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

125034-33-5

Molecular Formula

C36H68NO13P

Molecular Weight

753.9 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3S)-3-acetyloxytetradecanoate

InChI

InChI=1S/C36H68NO13P/c1-4-6-8-10-12-14-16-18-20-22-28(40)24-31(41)37-33-35(34(50-51(44,45)46)30(26-38)48-36(33)43)49-32(42)25-29(47-27(3)39)23-21-19-17-15-13-11-9-7-5-2/h28-30,33-36,38,40,43H,4-26H2,1-3H3,(H,37,41)(H2,44,45,46)/t28-,29+,30-,33-,34-,35-,36-/m1/s1

InChI Key

YJVJDHHUSFFAQO-NDZURMGVSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)OP(=O)(O)O)OC(=O)C[C@H](CCCCCCCCCCC)OC(=O)C)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.